molecular formula C7H6F3NS B102987 2-Amino-4-(trifluoromethyl)benzenethiol CAS No. 19406-49-6

2-Amino-4-(trifluoromethyl)benzenethiol

Cat. No. B102987
CAS RN: 19406-49-6
M. Wt: 193.19 g/mol
InChI Key: MVTRQRSNYWDWMY-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(trifluoromethyl)benzenethiol is a fluorinated aromatic thiol that is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2-Amino-4-(trifluoromethyl)benzenethiol, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps, including bromination, Grignard reactions, cyanidation, and amination, as seen in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide . Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved through the hydrolytic cleavage of a benzothiazole derivative, which was prepared by cyclization of a phenylthiourea precursor . These methods highlight the complexity and multi-step nature of synthesizing fluorinated aromatic compounds, which is likely applicable to the synthesis of 2-Amino-4-(trifluoromethyl)benzenethiol.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, and X-ray diffraction. For instance, the molecular structure of a novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms . Similarly, the crystal structure of a Schiff base was elucidated using NMR, UV-VIS, IR spectroscopy, and X-ray diffraction, showing coplanar benzene rings and azomethine groups due to intramolecular hydrogen bonding . These techniques would be essential in analyzing the molecular structure of 2-Amino-4-(trifluoromethyl)benzenethiol.

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic thiols can be inferred from the reactions of similar compounds. For example, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization indicates the potential for such compounds to undergo ring formation and oxidation reactions . These insights can guide the exploration of chemical reactions that 2-Amino-4-(trifluoromethyl)benzenethiol may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from related compounds showed higher thermal stability, optical transparency, and moisture resistance, which are attributed to the fluorination of the benzene ring . These properties are significant for the application of such materials in high-performance areas. The physical and chemical properties of 2-Amino-4-(trifluoromethyl)benzenethiol would likely be impacted similarly by its trifluoromethyl group.

Safety And Hazards

“2-Amino-4-(trifluoromethyl)benzenethiol” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It causes severe skin burns and eye damage .

properties

IUPAC Name

2-amino-4-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTRQRSNYWDWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057675
Record name 2-Amino-4-(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(trifluoromethyl)benzenethiol

CAS RN

19406-49-6, 4274-38-8
Record name 2-Amino-4-(trifluoromethyl)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19406-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)benzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004274388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(trifluoromethyl)benzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-(trifluoromethyl)benzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.110
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Record name 2-AMINO-4-(TRIFLUOROMETHYL)BENZENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKR27A44U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
K Florey, AR Restivo - The Journal of Organic Chemistry, 1958 - ACS Publications
The zinc salt of 2-amino-4-(trifluoromethyl) benzenethiol reacted with 2, 4-dinitrochlorobenzene to give 2-amino-4-(trifluoromethyl)-2', 4'-dinitrodiphenylsulfide. The formamido derivative …
Number of citations: 14 pubs.acs.org
RR Gupta, R Kumar - Journal of fluorine chemistry, 1986 - Elsevier
The synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines is reported by the condensation and oxidative cyclization of 2-amino-4-trifluoromethylbenzenethiol hydrochloride with β-di- …
Number of citations: 29 www.sciencedirect.com
W Hong, Z Wei, W Xu, Q Wang… - Chinese Journal of …, 2009 - Wiley Online Library
PBBTZ (6H‐pyrrolo[3,2‐b:4,5‐b′]bis[1,4]benzothiazine) was ap‐type semiconductor with high field‐effect transistor (FET) performance that we have just reported. Two trifluoromethyl …
Number of citations: 6 onlinelibrary.wiley.com
YJ Hwang, J Lee, HJ Jung, S Ullah, J Ko, Y Jeong… - Antioxidants, 2022 - mdpi.com
Sixteen compounds bearing a benzothiazole moiety were synthesized as potential tyrosinase inhibitors and evaluated for mushroom tyrosinase inhibitory activity. The compound 4-(5-(…
Number of citations: 4 www.mdpi.com
AK Chakraborti, S Rudrawar, KB Jadhav, G Kaur… - Green …, 2007 - pubs.rsc.org
A convenient and clean “on water”-mediated synthesis of benzothiazoles/benzothiazolines is reported. Aromatic, heteroaromatic, and styryl aldehydes are converted to 2-substituted …
Number of citations: 214 pubs.rsc.org
DT Manning, CB Strow Jr - The Journal of Organic Chemistry, 1967 - ACS Publications
Results Anhydrous chloral reacted vigorously with o-aminobenzenethiol (1) to give71-96% yields of a crystalline compound CgHgClsNS whose infrared and nmr spectra were in accord …
Number of citations: 3 pubs.acs.org
D Wang, J Albero, H García, Z Li - Journal of Catalysis, 2017 - Elsevier
MIL-100(Fe) and MIL-68(Fe), two Fe-based MOFs, were found to be active for oxidative condensation between alcohols and o-aminothiophenols to form 2-substituted benzothiazoles …
Number of citations: 58 www.sciencedirect.com
JB Gordon, JP McGale, JR Prendergast… - Journal of the …, 2018 - ACS Publications
The synthesis of four new Fe II (N 4 S(thiolate)) complexes as models of the thiol dioxygenases are described. They are composed of derivatives of the neutral, tridentate ligand …
Number of citations: 32 pubs.acs.org
S Mishra, A Bhandari, D Singh, R Gupta… - Inorganic …, 2021 - ACS Publications
With aromatic and aliphatic thiol-S donor Schiff base ligands, the copper–sulfur clusters, [(L1) 8 Cu I 6 Cu II 2 ](ClO 4 ) 2 ·DMF·0.5CH 3 OH (1) and [(L2) 12 Cu I 5 Cu II 11 (μ 4 -S)(μ 4 -O) …
Number of citations: 2 pubs.acs.org
JX Qiao, TC Wang, S Hiebert, CH Hu… - …, 2014 - Wiley Online Library
Current antithrombotic discovery efforts target compounds that are highly efficacious in thrombus reduction with less bleeding liability than the standard of care. Preclinical data suggest …

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